7-Ketokhivorin

Description

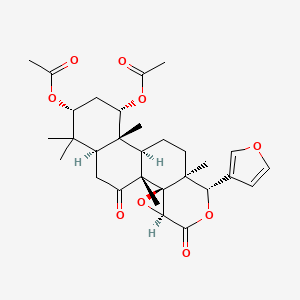

7-Ketokhivorin is a ketocholanic acid derivative classified under bile acids and their derivatives, which are critical for lipid metabolism and emulsification in biological systems. These compounds share a steroidal backbone with hydroxyl and ketone functional groups, influencing their solubility, receptor interactions, and metabolic roles.

Properties

CAS No. |

15004-51-0 |

|---|---|

Molecular Formula |

C30H38O9 |

Molecular Weight |

542.625 |

InChI |

InChI=1S/C30H38O9/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,39-24)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-19,21-24H,8,10,12-13H2,1-7H3/t18-,19+,21-,22+,23+,24-,27+,28-,29+,30-/m1/s1 |

InChI Key |

IKFXPERBVFYFMS-JEKIYJBMSA-N |

SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(=O)CC2C1(C)C)C)O5)C6=COC=C6)C)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key differences between 7-Ketokhivorin and two structurally related bile acids: 7-Ketodeoxycholic acid and Deoxycholic acid .

Key Observations :

- Structural Differences : this compound and 7-Ketodeoxycholic acid both feature a ketone group at the 7-position, distinguishing them from Deoxycholic acid, which has hydroxyl groups at positions 3 and 12. This ketone group reduces hydrophilicity, impacting membrane permeability and receptor binding .

- Functional Divergence : While Deoxycholic acid primarily aids lipid absorption, 7-Ketodeoxycholic acid (and by extension, this compound) may modulate nuclear receptors like FXR, influencing cholesterol homeostasis .

Comparison with Non-Bile Acid Derivatives

This compound can also be contrasted with 7-hydroxyisoquinoline () and 7-Methoxy-6-methylquinoline (), which are heterocyclic aromatic compounds with distinct applications:

Key Observations :

- Structural Complexity: this compound’s steroidal backbone contrasts with the planar aromatic systems of isoquinoline/quinoline derivatives.

- Functional Roles: Unlike the metabolic roles of bile acids, 7-hydroxyisoquinoline and its derivatives are often intermediates in alkaloid synthesis or anticancer agents ().

Research Findings and Implications

- Biological Activity : The ketone group in this compound may enhance its interaction with lipid-binding proteins compared to hydroxylated bile acids, as seen in 7-Ketodeoxycholic acid’s role in cholesterol regulation .

- Synthetic Challenges: Unlike simpler aromatic compounds like 7-Methoxy-6-methylquinoline (purity >98%, ), steroidal bile acids require complex purification steps due to their multiple chiral centers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.